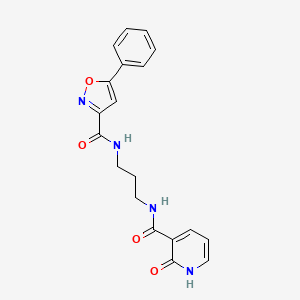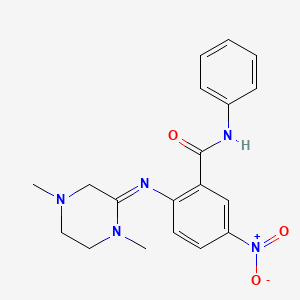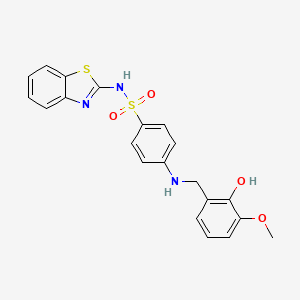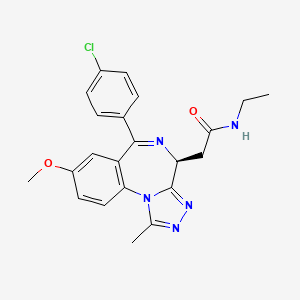
莫利布西
描述
- 莫利西瑞是一种小分子抑制剂,属于溴结构域和额外末端 (BET) 蛋白抑制剂 类。
- 其化学结构如下所示:
- 莫利西瑞选择性地靶向 BET 蛋白,特别是BRD2、BRD3 和 BRD4 。
- 在无细胞测定中,它表现出约 35 nM 的 IC50 。
- 值得注意的是,它抑制巨噬细胞产生促炎蛋白并具有抗炎作用 .
科学研究应用
- 莫利西瑞已在临床前模型和临床试验中得到广泛研究。
- 研究应用包括:
癌症治疗: 研究其在各种恶性肿瘤中的抗肿瘤活性.
血液系统恶性肿瘤: 作为单药疗法在临床试验中进行评估.
表观遗传学研究: 用于探索基因调控机制。
炎症和免疫: 由于其抗炎作用。
作用机制
- 莫利西瑞通过与溴结构域结合来抑制 BET 蛋白。
- 这会破坏 BET 蛋白与乙酰化组蛋白之间的相互作用。
- 分子靶标包括 c-Myc 等转录因子。
- 受影响的途径包括基因表达、细胞周期控制和免疫反应。
与相似化合物的比较
- 莫利西瑞的独特性在于它对 BET 蛋白的选择性。
- 类似的化合物包括:
Birabresib (OTX015): 另一种 BET 抑制剂。
I-BET151 (GSK1210151A): 类似的作用机制。
SGC-CBP30: 靶向 CBP/p300 溴结构域。
准备方法
- 莫利西瑞可以使用多种合成路线合成。
- 不幸的是,文献中没有 readily available 的关于其制备的具体反应条件。
- 对于工业生产,需要优化和放大工艺。
化学反应分析
- 莫利西瑞参与与溴结构域(表观遗传阅读器)的相互作用。
- 常见的反应包括与组蛋白上的乙酰化赖氨酸残基结合,影响基因表达。
- 这些相互作用的试剂和条件取决于具体情况,可能会有所不同。
- 形成的主要产物与基因调控和转录调节有关。
相似化合物的比较
- Molibresib’s uniqueness lies in its selectivity for BET proteins.
- Similar compounds include:
Birabresib (OTX015): Another BET inhibitor.
I-BET151 (GSK1210151A): Similar mechanism of action.
SGC-CBP30: Targets CBP/p300 bromodomains.
属性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677590 | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260907-17-2 | |
| Record name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-525762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molibresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of molibresib?
A1: Molibresib selectively targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [, , , , , , , ]
Q2: How does molibresib interact with BET proteins?
A2: Molibresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This binding prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. [, , , ]
Q3: What are the downstream effects of molibresib's interaction with BET proteins?
A3: By disrupting the interaction between BET proteins and chromatin, molibresib prevents the expression of certain growth-promoting genes, potentially leading to the inhibition of tumor cell growth. [, , , , , , , ]
Q4: Which specific genes are affected by molibresib treatment?
A4: Molibresib has been shown to downregulate the expression of various genes, including c-MYC, CDK6, Bcl-2, CCL2, IL-6, and Nox4. [, , , , , ]
Q5: Does molibresib affect immune cell function?
A5: Research suggests molibresib exhibits immunomodulatory effects. For instance, it can alter the levels of chemokines and cytokines in the tumor microenvironment, potentially influencing immune cell recruitment and function. [, , , , , ]
Q6: Does molibresib induce apoptosis in cancer cells?
A6: Yes, molibresib has demonstrated the ability to induce apoptosis in various cancer cell lines. [, , , , ]
Q7: What is the molecular formula and weight of molibresib?
A7: The molecular formula of molibresib is C21H21ClN6O2, and its molecular weight is 424.9 g/mol. []
Q8: How is molibresib absorbed and metabolized in the body?
A8: Molibresib is rapidly absorbed following oral administration. It is metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are equipotent to the parent molecule. [, , ]
Q9: What is the half-life of molibresib?
A9: Molibresib exhibits a relatively short half-life, ranging from 3 to 7 hours. []
Q10: What is the recommended Phase 2 dose (RP2D) of molibresib?
A10: Based on initial clinical trials, a dose of 75 mg once daily of the besylate formulation was selected as the RP2D. [, ]
Q11: Are there any known factors that influence the pharmacokinetics of molibresib?
A11: Yes, body weight and aspartate aminotransferase (AST) levels have been identified as covariates affecting molibresib and its active metabolite composite (GSK3529246) pharmacokinetics. []
Q12: Does molibresib exhibit autoinduction of its own metabolism?
A12: Yes, molibresib demonstrates autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses. []
Q13: What types of cancer cell lines have shown sensitivity to molibresib in vitro?
A13: Molibresib has exhibited in vitro activity against a range of cancer cell lines, including those derived from acute myeloid leukemia, NUT midline carcinoma, multiple myeloma, pancreatic cancer, breast cancer, and lung cancer. [, , , , , , , , , ]
Q14: Have any animal models been used to study the efficacy of molibresib?
A14: Yes, preclinical studies have employed various animal models, including mice with xenografts of human tumors, to investigate molibresib's efficacy against different cancer types. [, , , , , ]
Q15: What are the preliminary findings from clinical trials investigating molibresib?
A15: While promising antitumor activity has been observed in certain cancer types, particularly NUT midline carcinoma, clinical trials have also revealed dose-limiting toxicities, including thrombocytopenia and gastrointestinal adverse events. [, , , , ]
Q16: Are there known mechanisms of resistance to molibresib?
A16: While specific resistance mechanisms to molibresib are still under investigation, the development of resistance to BET inhibitors in general is a recognized challenge. [, , ]
Q17: Does cross-resistance exist between molibresib and other BET inhibitors?
A17: The potential for cross-resistance between different BET inhibitors is an area of active research. [, ]
Q18: What are the most common adverse effects associated with molibresib treatment?
A18: Thrombocytopenia and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and dysgeusia, are the most frequently reported adverse events associated with molibresib. [, , , , , ]
Q19: Are there any specific strategies being explored to improve the delivery of molibresib to target tissues?
A19: Research is ongoing to develop novel drug delivery systems for BET inhibitors, but specific strategies for molibresib are not explicitly detailed in the provided research papers.
Q20: Are there any identified biomarkers for predicting response to molibresib treatment?
A20: While specific biomarkers for molibresib response are still under investigation, early changes in circulating tumor DNA (ctDNA) levels, particularly in the context of copy number alterations, have shown promise as potential predictive markers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


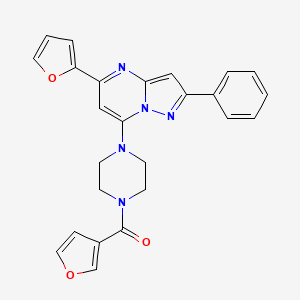
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B609134.png)
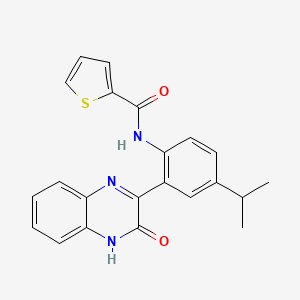
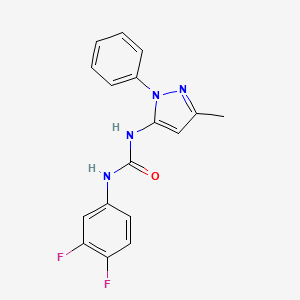

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B609139.png)


